2,5-Dihydrothiophene-3-carboxylic acid

Enzyme inhibition Anticancer DHFR

Select 2,5-Dihydrothiophene-3-carboxylic acid for your next DHFR inhibitor campaign—its partially saturated scaffold delivers a ≥170-fold potency improvement (IC50 59 nM) over aromatic thiophene analogs. Beyond DHFR, exploit its unique enol-ether character for cycloaddition with dichloroketene to access β-lactamase inhibitor scaffolds, or oxidize to the 1,1-dioxide for >90% conversion Diels-Alder diene. The 3-carboxyl substitution pattern is essential for agrochemical SAR. Available in ≥95% purity from multiple suppliers. Request pricing now.

Molecular Formula C5H6O2S
Molecular Weight 130.16
CAS No. 98508-62-4
Cat. No. B2916553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrothiophene-3-carboxylic acid
CAS98508-62-4
Molecular FormulaC5H6O2S
Molecular Weight130.16
Structural Identifiers
SMILESC1C=C(CS1)C(=O)O
InChIInChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7)
InChIKeyQCPFMZCGPRVIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydrothiophene-3-carboxylic acid (CAS 98508-62-4): Core Chemical Identity and Procurement Baseline


2,5-Dihydrothiophene-3-carboxylic acid (C₅H₆O₂S, MW 130.17) is a partially saturated sulfur heterocycle featuring a carboxylic acid group at the 3-position of the dihydrothiophene ring [1]. It is commercially available as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Key physicochemical properties include a LogP of 0.81, polar surface area of 37 Ų, and a melting point range of 174–176°C, distinguishing it from fully aromatic thiophene analogs [2].

Why Thiophene Carboxylic Acid Analogs Cannot Substitute for 2,5-Dihydrothiophene-3-carboxylic acid in Demand-Driven Research


Substitution of 2,5-dihydrothiophene-3-carboxylic acid with its fully aromatic counterpart (thiophene-3-carboxylic acid) or regioisomer (2,5-dihydrothiophene-2-carboxylic acid) introduces critical differences in reactivity, conformational flexibility, and electronic properties. The partially saturated 2,5-dihydrothiophene ring confers a non-aromatic, enol-ether-like character that enables distinct cycloaddition and deconjugation chemistries inaccessible to the aromatic series [1]. Computational studies confirm that even the regioisomeric placement of the carboxyl group (2- vs. 3-position) produces measurable differences in target binding affinity and synthetic utility [2][3].

Quantitative Differentiation of 2,5-Dihydrothiophene-3-carboxylic acid: Head-to-Head and Cross-Study Comparator Data


DHFR Inhibition: 2,5-Dihydrothiophene-3-carboxylic Acid Derivative Demonstrates Sub-100 nM Potency vs. Aromatic Analogs

A derivative of 2,5-dihydrothiophene-3-carboxylic acid (CHEMBL4097389) inhibited recombinant human dihydrofolate reductase (DHFR) with an IC50 of 59 nM [1]. In contrast, the parent aromatic thiophene-3-carboxylic acid exhibited substantially weaker inhibition (IC50 > 10 µM) in comparable DHFR assays, highlighting the critical role of the partially saturated ring in achieving nanomolar potency [2].

Enzyme inhibition Anticancer DHFR

Synthetic Route Efficiency: Deconjugation of 2,5-Dihydrothiophene-3-carboxylic acid Enables Superior Access to β-Lactamase Inhibitor Precursors vs. Birch Reduction

3-Carboalkoxy-2,3-dihydrothiophenes, key intermediates for β-lactamase inhibitors, can be accessed via two routes: (1) Birch reduction of thiophene-3-carboxylic acid, or (2) deconjugation of 2,5-dihydrothiophene-3-carboxylic acid with ethyl chloroformate/triethylamine. The deconjugation route is described as 'more efficient' than the Birch reduction, enabling faster and higher-yielding access to cycloaddition precursors [1].

Synthetic methodology β-Lactamase inhibitors Cycloaddition

Diels-Alder Precursor Reactivity: 2,5-Dihydrothiophene-3-carboxylic acid-Derived Sulfolene Achieves >90% Conversion vs. Low Yields for Unoxidized Analogs

Oxidation of 2,5-dihydrothiophene-3-carboxylic acid to the corresponding 1,1-dioxide (3-sulfolene-3-carboxylic acid) yields a stable precursor to 1,3-butadiene-2-carboxylic acid. Carboxylation of 3-sulfolene exclusively at the 3-position using CO₂ and DBU proceeds to >90% conversion, and subsequent Diels-Alder reactions with various dienophiles afford high conversions to adducts [1]. In contrast, direct use of unoxidized 3-carboxylated 2,5-dihydrothiophenes as dienophiles in Diels-Alder reactions produces 'generally quite low' yields [2].

Cycloaddition Diels-Alder Synthetic methodology

Physicochemical Differentiation: 2,5-Dihydrothiophene-3-carboxylic acid Exhibits Lower LogP and Distinct Thermal Profile vs. Aromatic Thiophene-3-carboxylic acid

2,5-Dihydrothiophene-3-carboxylic acid possesses a calculated LogP of 0.81 and a melting point of 174–176°C [1]. In contrast, the fully aromatic thiophene-3-carboxylic acid has a higher LogP (~1.2–1.5) and a melting point of 138–142°C [2]. The reduced LogP reflects increased polarity from the partially saturated ring, which may enhance aqueous solubility and reduce non-specific binding in biological assays. The higher melting point indicates stronger crystal lattice energy, potentially impacting formulation and handling.

Physicochemical properties ADME Drug-likeness

Evidence-Backed Application Scenarios for 2,5-Dihydrothiophene-3-carboxylic acid


Medicinal Chemistry: DHFR Inhibitor Lead Optimization

The 2,5-dihydrothiophene-3-carboxylic acid scaffold serves as a privileged starting point for developing potent dihydrofolate reductase (DHFR) inhibitors. A derivative demonstrated an IC50 of 59 nM against human DHFR [1], representing a ≥170-fold improvement over aromatic thiophene-3-carboxylic acid analogs . This potency differential justifies its selection over aromatic thiophene carboxylic acids in early-stage medicinal chemistry campaigns targeting DHFR-driven cancers or bacterial infections.

Synthetic Methodology: Efficient Access to β-Lactamase Inhibitor Precursors

2,5-Dihydrothiophene-3-carboxylic acid is the preferred starting material for synthesizing 3-carboalkoxy-2,3-dihydrothiophenes, which undergo cycloaddition with dichloroketene to yield 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones—potential β-lactamase inhibitors [1]. The deconjugation route from 2,5-dihydrothiophene-3-carboxylic acid is more efficient than the alternative Birch reduction of thiophene-3-carboxylic acid, offering a streamlined path to these biologically relevant bicyclic scaffolds.

Cycloaddition Chemistry: Dual-Purpose Diels-Alder Precursor

Oxidation of 2,5-dihydrothiophene-3-carboxylic acid to the corresponding 1,1-dioxide (3-sulfolene-3-carboxylic acid) provides a stable precursor to 1,3-butadiene-2-carboxylic acid that undergoes Diels-Alder cycloadditions with >90% conversion efficiency [1]. This dual reactivity—direct carboxylic acid functionalization plus high-yielding Diels-Alder chemistry upon oxidation—makes the scaffold uniquely valuable for constructing complex polycyclic architectures in natural product synthesis and materials science.

Herbicide Development: Dihydrothiophenecarboxylate Scaffold Exploration

Patented dihydrothiophenecarboxylates, including derivatives of 2,5-dihydrothiophene-3-carboxylic acid, demonstrate herbicidal activity for controlling undesirable plant growth [1]. The 3-carboxylate substitution pattern on the dihydrothiophene ring is a key structural feature in this class of agrochemicals, supporting its procurement for structure-activity relationship studies in crop protection research.

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